Cas no 2227676-47-1 (rac-4-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentylformamido}butanoic acid)
L'acido rac-4-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)metilciclopentilformamido}butanoico è un composto chirale utilizzato nella sintesi peptidica, in particolare nella strategia Fmoc (9-fluorenilmetossicarbonile). La sua struttura combina un gruppo Fmoc protettivo, noto per la sua stabilità e rimozione selettiva in condizioni basiche blande, con un frammento ciclopentilico che conferisce rigidità stereochimica. Questo derivato è particolarmente utile per l'introduzione di modifiche conformazionali in peptidi, migliorandone la selettività e l'affinità di legame. La presenza del gruppo carbossilico terminale permette un'ulteriore funzionalizzazione, rendendolo versatile per l'accoppiamento con ammine o alcoli. La purezza enantiomerica e la stabilità ne fanno un reagente prezioso in chimica farmaceutica e nello sviluppo di peptidomimetici.
2227676-47-1 structure
Product Name:rac-4-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentylformamido}butanoic acid
Numero CAS:2227676-47-1
MF:C26H30N2O5
MW:450.526807308197
CID:5909796
PubChem ID:165811814
Update Time:2025-07-17
rac-4-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentylformamido}butanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- rac-4-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentylformamido}butanoic acid
- EN300-1501700
- rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}butanoic acid
- 2227676-47-1
-
- Inchi: 1S/C26H30N2O5/c29-24(30)13-6-14-27-25(31)18-12-5-7-17(18)15-28-26(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-4,8-11,17-18,23H,5-7,12-16H2,(H,27,31)(H,28,32)(H,29,30)/t17-,18-/m1/s1
- Chiave InChI: VUHUXWZYEXOXJK-QZTJIDSGSA-N
- Sorrisi: O=C([C@@H]1CCC[C@@H]1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCCCC(=O)O
Proprietà calcolate
- Massa esatta: 450.21547206g/mol
- Massa monoisotopica: 450.21547206g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 33
- Conta legami ruotabili: 10
- Complessità: 676
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 105Ų
rac-4-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentylformamido}butanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1501700-0.05g |
rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}butanoic acid |
2227676-47-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1501700-0.1g |
rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}butanoic acid |
2227676-47-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1501700-0.25g |
rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}butanoic acid |
2227676-47-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1501700-0.5g |
rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}butanoic acid |
2227676-47-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1501700-1.0g |
rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}butanoic acid |
2227676-47-1 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1501700-2.5g |
rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}butanoic acid |
2227676-47-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1501700-5.0g |
rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}butanoic acid |
2227676-47-1 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1501700-10.0g |
rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}butanoic acid |
2227676-47-1 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1501700-50mg |
rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}butanoic acid |
2227676-47-1 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1501700-100mg |
rac-4-{[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl]formamido}butanoic acid |
2227676-47-1 | 100mg |
$2963.0 | 2023-09-27 |
rac-4-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentylformamido}butanoic acid Letteratura correlata
-
1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
2227676-47-1 (rac-4-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentylformamido}butanoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso